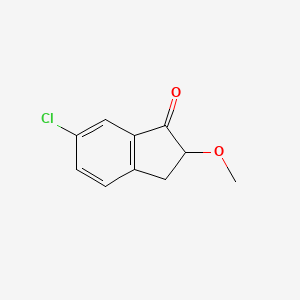

6-Chloro-2-methoxy-2,3-dihydroinden-1-one

Description

Overview of Indenone Structural Frameworks and Chemical Significance

The indenone structural framework is a bicyclic molecular architecture consisting of a benzene (B151609) ring fused to a cyclopentenone ring. This core, specifically the 1-indanone (B140024) variant, is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of pharmacologically active compounds. nih.gov The fusion of an aromatic and an aliphatic ring provides a rigid and sterically defined scaffold that is amenable to various chemical modifications. nih.gov

Indanone derivatives are not only prevalent in numerous natural products but also serve as versatile intermediates in the synthesis of complex molecular targets. researchgate.net Their chemical significance is underscored by their application in the development of organic functional materials, OLEDs, dyes, and fluorophores. researchgate.net The reactivity of the indenone core, particularly the ketone functionality and the adjacent alpha-protons, allows for a wide range of chemical transformations, including annulations to form fused- and spirocyclic systems. researchgate.net

Importance of Substituted Indenones in Contemporary Organic Chemistry Research

Substituted indenones are central to modern organic chemistry due to the diverse biological activities they exhibit. The strategic placement of various functional groups on the indenone scaffold allows for the fine-tuning of their chemical and pharmacological properties. nih.gov This has led to the development of indenone derivatives with potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties. For instance, methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have been explored for their potential in treating neurological conditions.

The synthesis of these substituted frameworks is a significant area of research. Methodologies such as the Nazarov cyclization, Friedel-Crafts reactions, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are employed to construct and functionalize the indenone core. researchgate.netpharmaffiliates.comichemical.com These synthetic strategies enable the creation of libraries of structurally diverse compounds for drug discovery and material science applications. pharmaffiliates.com The development of efficient, one-pot syntheses for substituted indenones and indanones continues to be an active field of inquiry, aiming to streamline the production of these valuable molecules. ichemical.com

Scope of Academic Inquiry for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one

While extensive literature exists for the broader class of indenones, specific academic inquiry into 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is not widely documented in prominent research articles. Its primary role in contemporary research appears to be that of a specialized chemical intermediate or a building block for the synthesis of more complex, often proprietary, molecules.

The academic interest in this particular compound can be inferred from the reactivity of its constituent parts. The 2,3-dihydroinden-1-one (or 1-indanone) core provides a robust scaffold for further chemical elaboration. The substituents on this core dictate its potential synthetic pathways:

6-Chloro Group: The chlorine atom on the aromatic ring acts as an ortho-, para-director for electrophilic aromatic substitution and can also serve as a leaving group or a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

2-Methoxy Group: The methoxy (B1213986) group at the alpha-position to the carbonyl is a key functionalization. It can influence the enolization of the ketone and participate in various condensation and substitution reactions. The presence of this group suggests that the molecule could be a precursor for compounds where modification at the C2 position is desired.

Given this structure, the scope of academic inquiry for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one would likely focus on its use in:

Medicinal Chemistry: As a precursor for synthesizing lead compounds in drug discovery programs. The specific substitution pattern may be designed to target a particular biological receptor or enzyme active site.

Combinatorial Chemistry: Its inclusion in chemical libraries for high-throughput screening to identify new biologically active agents.

Process Chemistry: Development of efficient and scalable synthetic routes to this intermediate, which is crucial if it is a key component of a high-value final product.

The compound is available from several chemical suppliers, which typically indicates its use as a building block in larger synthetic endeavors rather than a subject of foundational academic study itself. Its value lies in its potential to be transformed into more elaborate molecular architectures.

Below is a table of predicted and general properties for a molecule with this structure, based on standard chemical principles.

| Property | Predicted Value / Information |

| Chemical Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

| Reactivity Centers | Ketone, α-carbon, aromatic ring |

| Potential Reactions | Nucleophilic addition, condensation, cross-coupling |

Properties

IUPAC Name |

6-chloro-2-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-4-6-2-3-7(11)5-8(6)10(9)12/h2-3,5,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSPXADYWNDENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2 Methoxy 2,3 Dihydroinden 1 One

Reactivity of the Dihydrocyclopentanone Ring

α-Functionalization and Ring Transformations

The carbon atom adjacent to the carbonyl group (α-position) in the indanone skeleton is a primary site for chemical modification due to the electron-withdrawing nature of the carbonyl, which increases the acidity of the α-protons and facilitates enolate formation.

α-Functionalization : The α-position of indanones is amenable to various functionalization reactions. For instance, α-chlorination can be achieved using reagents like trichloroisocyanuric acid (TCCA). researchgate.net While the presence of a methoxy (B1213986) group at the C2 position in the target molecule introduces a different reactivity profile compared to an unsubstituted α-position, it still allows for potential modifications.

Ring Transformations : The five-membered ring of the indanone system can undergo ring expansion. A notable example is the two-step conversion of 1-indanones into 2-halo-1-naphthols, a reaction with broad functional group tolerance that has been applied in the synthesis of gilvocarcin natural products. researchgate.net

Table 1: Examples of α-Functionalization and Ring Transformations in Indanone Analogs

| Transformation | Reagents and Conditions | Product Type | Analogous Example from Literature |

|---|---|---|---|

| α-Chlorination | Trichloroisocyanuric acid (TCCA), mechanochemical ball-milling | α-Chloroindanone | Preparation of α-chloroindanone from 1-indanone (B140024). researchgate.net |

| Ring Expansion | Two-step synthetic sequence | 2-Halo-1-naphthol | Synthesis of various 2-chloro/bromo-1-naphthols from substituted 1-indanones. researchgate.net |

Rearrangement Reactions and Cascade Cyclizations

The structural features of indenones make them suitable substrates for rearrangement and cascade reactions, which are powerful strategies for the rapid construction of complex molecular architectures.

Rearrangement Reactions : While specific rearrangement reactions of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one have not been reported, the general class of ketone rearrangements, such as the Baeyer-Villiger oxidation, could potentially be applied. This reaction would convert the cyclic ketone into a lactone, with the regioselectivity being influenced by the electronic properties of the substituents on the aromatic ring.

Cascade Cyclizations : Indenone derivatives are frequently employed in cascade reactions. Radical cascade cyclizations, in particular, have been shown to be an effective method for synthesizing highly functionalized 1-indenones from various starting materials. researchgate.net For example, metal-free, three-component radical cyclization/haloazidation of enynones provides access to functionalized 1-indanones. nih.gov Additionally, acid-mediated cascade cyclizations of precursors like 2-formyl cinnamate (B1238496) esters with phenols can yield complex polycyclic systems such as indeno[2,1-c]chromen-6(7H)-ones. masterorganicchemistry.com

Table 2: Overview of Cascade Cyclization Reactions Involving Indenone Scaffolds

| Reaction Type | Key Characteristics | Resulting Structure | Illustrative Precursors |

|---|---|---|---|

| Radical Cascade Cyclization | Efficient formation of functionalized indenones. | Complex polycyclic indenone derivatives. | 1,3-Diarylpropynones, 2-alkynylbenzonitriles. researchgate.net |

| Acid-Mediated Cascade Cyclization | Triflic acid-driven dual cyclization process. | Indeno[2,1-c]chromen-6(7H)-ones. | 2-Formyl cinnamate esters and phenols. masterorganicchemistry.com |

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is determined by the robustness of the indanone ring and the chemical nature of its substituents.

Hydrolytic Stability : The methoxy group at the C2 position may be susceptible to hydrolysis under acidic conditions, which could lead to the formation of the corresponding α-hydroxy indanone.

Photochemical Stability : Indanones are known to be photochemically reactive, and irradiation can induce various transformations, the outcomes of which are dependent on the specific substitution pattern and reaction environment.

Thermal Stability : The indanone core is generally thermally stable. However, at elevated temperatures, decomposition or rearrangement reactions may occur.

Degradation of Halogenated Moieties : Halogenated aromatic compounds can be persistent. Their degradation, particularly in environmental or biological contexts, often involves dehalogenation processes which can be mediated by microbial enzymes.

Comparative Reactivity with Other Substituted Indenone Analogs

The reactivity of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one can be rationalized by considering the electronic contributions of its substituents in comparison to other indenone derivatives.

Influence of the 6-Chloro Substituent : The chlorine atom at the 6-position acts as an electron-withdrawing group via the inductive effect, which deactivates the aromatic ring towards electrophilic attack. This can influence the reactivity of the carbonyl group and the acidity of protons on both the aromatic and cyclopentanone (B42830) rings.

Influence of the 2-Methoxy Substituent : A methoxy group at the C2 position significantly alters the electronic environment of the α-carbon and the adjacent carbonyl group. This can affect the propensity for enolate formation and the stereochemical outcome of reactions at the α-position.

Table 3: Predicted Comparative Reactivity of Substituted Indanone Analogs

| Compound | Key Substituent Effects | Anticipated Influence on Reactivity |

|---|---|---|

| 6-Chloro-2-methoxy-2,3-dihydroinden-1-one | Electron-withdrawing chloro group at C6; Methoxy group at C2. | Deactivated aromatic ring; Modified reactivity at the α-carbon. |

| 1-Indanone | Unsubstituted. | Baseline reactivity for the indanone core. |

| 6-Methoxy-1-indanone | Electron-donating methoxy group at C6. | Activated aromatic ring; Altered carbonyl group reactivity. |

| 5-Chloro-1-indanone | Electron-withdrawing chloro group at C5. | Deactivated aromatic ring; Different electronic impact on the carbonyl compared to 6-chloro substitution. |

An article on the advanced spectroscopic and crystallographic methodologies for the structural elucidation of “6-Chloro-2-methoxy-2,3-dihydroinden-1-one” cannot be generated at this time. A thorough search for detailed research findings and specific data for this compound has not yielded sufficient information to populate the requested sections and subsections.

The required scientifically accurate content, including detailed data for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution and tandem mass spectrometry, as well as vibrational and electronic spectroscopy, is not publicly available in the searched resources. Without access to experimental data from scholarly articles or spectral databases specifically for "6-Chloro-2-methoxy-2,3-dihydroinden-1-one," it is not possible to create the in-depth and focused article as outlined in the instructions.

To fulfill the request, access to proprietary research data or publications that contain the specific structural analysis of "6-Chloro-2-methoxy-2,3-dihydroinden-1-one" would be necessary.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be generated.

Single-Crystal X-ray Diffraction (SC-XRD) provides unambiguous information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. While specific crystallographic data for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is not publicly available in the searched literature, the analysis of a closely related structure, 6-chloroindan-1-one (which lacks the 2-methoxy group), can serve as an illustrative example of the insights gained from such a study.

An SC-XRD analysis would determine key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. For instance, in a hypothetical analysis of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, these parameters would precisely define the geometry of the crystal lattice. The resulting structural solution would reveal the planarity of the indanone ring system, the orientation of the chloro and methoxy (B1213986) substituents, and the conformation of the five-membered ring. This level of detail is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry.

| Parameter | Hypothetical Data for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.9 |

| b (Å) | e.g., 9.9 |

| c (Å) | e.g., 10.3 |

| β (°) | e.g., 110.5 |

| Volume (ų) | e.g., 848 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is illustrative and not based on experimental results for the title compound.

Beyond individual molecular structure, understanding how molecules pack together in a crystal is vital. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org This method maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others. By mapping properties like dnorm (a normalized contact distance) onto this surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions. nih.gov

A key output of this analysis is the 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H, Cl···H) to the total surface area can be precisely calculated, offering a quantitative breakdown of the forces governing the crystal packing. researchgate.net For a molecule like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, this analysis would reveal the roles of weak C—H···O and C—H···Cl hydrogen bonds, as well as potential π–π stacking or halogen bonding, in stabilizing the crystal structure.

| Interaction Type | Illustrative Percentage Contribution |

| H···H | ~40% |

| C···H / H···C | ~25% |

| O···H / H···O | ~15% |

| Cl···H / H···Cl | ~10% |

| C···C (π-stacking) | ~5% |

| Other | ~5% |

Note: This table provides an illustrative example of the type of data generated from a Hirshfeld surface analysis and is not experimental data for the title compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

While 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is itself achiral, substitution at the 2-position can create a chiral center, leading to the existence of enantiomers. Chiroptical spectroscopy techniques are essential for studying such chiral molecules, as they respond differently to left- and right-circularly polarized light. saschirality.org

Electronic Circular Dichroism (ECD) is a powerful form of chiroptical spectroscopy that measures the difference in absorption of left- and right-circularly polarized UV-Vis light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is unique to a specific enantiomer; its mirror image corresponds to the spectrum of the opposing enantiomer. This makes ECD an invaluable tool for determining the absolute configuration (the specific R or S designation) of a chiral center. encyclopedia.pub

For a chiral derivative of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, an experimental ECD spectrum would be measured. This spectrum would then be compared to a theoretically calculated spectrum generated using quantum chemical methods. A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. The shape and sign of the ECD bands (known as Cotton effects) are highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule, providing a detailed fingerprint of its stereochemistry. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Methoxy 2,3 Dihydroinden 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost with accuracy, making it well-suited for the study of medium-sized organic molecules. DFT methods could be employed to investigate the properties of 6-chloro-2-methoxy-2,3-dihydroinden-1-one, providing a theoretical framework to complement future experimental work.

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 6-chloro-2-methoxy-2,3-dihydroinden-1-one, this would involve geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, corresponding to the most stable conformation.

Given the presence of a methoxy (B1213986) group at a chiral center and the non-planar nature of the five-membered ring, conformational analysis would be essential. This involves exploring the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. For instance, the orientation of the methoxy group relative to the indenone ring system would be a key conformational variable. In a study on 2,3-dihydro-1H-indene, the non-planar skeleton of the optimized molecule was a key finding, a feature that would also be expected in its derivatives. capes.gov.br

A hypothetical data table for the optimized geometrical parameters of the most stable conformer of 6-chloro-2-methoxy-2,3-dihydroinden-1-one, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one (Note: This data is illustrative and not based on actual calculations for the specific molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O (methoxy) | 1.43 Å |

| Bond Angle | C-C-C (in benzene (B151609) ring) | ~120° |

| Dihedral Angle | H-C-C-H (in 5-membered ring) | Variable, indicating puckering |

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For 6-chloro-2-methoxy-2,3-dihydroinden-1-one, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be of significant interest.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone or the C-Cl stretch. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also a standard application and can aid in the interpretation of experimental NMR data, helping to assign signals to specific nuclei within the molecule.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and stability. Several computational techniques are employed for this purpose.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For 6-chloro-2-methoxy-2,3-dihydroinden-1-one, the distribution of the HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For example, in a study of 1H-indene-1,3(2H)-dione, the calculated frontier orbital energy gap provided insights into its reactivity compared to its parent compound, 2,3-dihydro-1H-indene. capes.gov.br

Table 2: Hypothetical Frontier Molecular Orbital Energies for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one (Note: This data is illustrative and not based on actual calculations for the specific molecule.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically blue) are prone to nucleophilic attack.

For 6-chloro-2-methoxy-2,3-dihydroinden-1-one, an MEP map would likely show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms would be positive. The influence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the charge distribution of the aromatic ring would also be clearly visualized. In a study of 1H-indene-1,3(2H)-dione, the MEP surface was used to illustrate how the chemical activity varies from its parent compound. capes.gov.br

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms involving intermediates like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one. By employing methods such as Density Functional Theory (DFT), chemists can model reaction pathways, identify transition states, and calculate activation energies, offering a microscopic view of chemical transformations. researchgate.netresearchgate.net

For molecules containing chloro and methoxy functional groups, theoretical studies often focus on mechanisms such as nucleophilic substitution, elimination, or radical-initiated reactions. researchgate.netresearchgate.net For instance, DFT calculations can be used to investigate the gas-phase elimination kinetics of related methoxyalkyl chlorides. researchgate.net These studies involve optimizing the geometries of reactants, transition states (TS), and products. The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier along the reaction coordinate. Identifying its structure is crucial for understanding the reaction's feasibility and kinetics.

Calculations are typically performed using specific functionals, like M06-2X or B3PW91, combined with basis sets such as 6-31+G(d,p), to ensure a high degree of accuracy for thermochemical and kinetic parameters. researchgate.netresearchgate.net Key outputs from these studies include activation enthalpies (ΔH‡), activation entropies (ΔS‡), and Gibbs free energies of activation (ΔG‡). These parameters are essential for calculating theoretical reaction rate constants using Canonical Transition State Theory (CTST), which can then be compared with experimental data where available. researchgate.net For example, studies on similar chloro-alkenes have used these methods to determine rate constants for reactions with atmospheric radicals like OH. researchgate.net

The influence of the methoxy group, as seen in related compounds, can be significant. It may assist in the departure of the chloride ion through anchimeric assistance, leading to specific cyclic transition states. researchgate.net Theoretical models can map out competing reaction channels, such as 1,2-elimination versus intramolecular substitution, and determine the most favorable pathway based on calculated energy barriers. researchgate.net

Table 1: Representative Theoretical Parameters in Reaction Mechanism Studies This table presents typical parameters calculated in theoretical studies of reaction mechanisms for chloro- and methoxy-substituted organic compounds, illustrating the data derived from computational models.

| Parameter | Description | Typical Computational Method | Significance |

| ΔE‡ | Activation Energy | DFT (e.g., B3PW91/6-311G) | The minimum energy required to initiate the reaction; determines reaction rate. |

| ΔH‡ | Activation Enthalpy | DFT, CCSD(T) | The change in enthalpy between reactants and the transition state. |

| ΔS‡ | Activation Entropy | DFT Frequency Calculation | The change in disorder from reactants to the transition state; influences the pre-exponential factor in the rate equation. |

| TS Geometry | Transition State Structure | DFT Optimization | Provides insight into the bonding and structure at the peak of the reaction energy barrier. |

| Rate Constant (k) | Reaction Rate | Canonical Transition State Theory (CTST) | Quantifies the speed of a chemical reaction, allowing comparison with experimental kinetics. |

Prediction of Electronic Properties for Advanced Applications

Computational quantum chemistry is instrumental in predicting the electronic properties of molecules, which are fundamental to their application in advanced materials. For organic molecules like indenone derivatives, properties such as orbital energies, electron affinity, and ionization potential are key indicators of their electronic behavior and stability. frontiersin.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary methods used for these predictions. frontiersin.orgnih.gov A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov

These predicted electronic properties are vital for designing materials for applications in optoelectronics, such as Organic Light Emitting Diodes (OLEDs). For instance, calculated reorganization energies can suggest whether a material is better suited for hole transport (p-type) or electron transport (n-type). frontiersin.org Furthermore, a molecule's stability in air and against moisture can be inferred from its calculated electron affinity. frontiersin.org

Nonlinear optics (NLO) is a field with significant applications in photonics, optical communications, and data storage. niscpr.res.inresearchgate.net Organic molecules with extensive π-conjugated systems and intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. nih.govniscpr.res.in Computational methods allow for the in silico screening and design of such materials by predicting their NLO properties.

The key NLO properties calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). niscpr.res.in These properties describe how the electron cloud of a molecule responds to an external electric field. While polarizability (α) governs linear optical effects, the hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG). dtic.mil

DFT calculations are widely used to compute these parameters. researchgate.net The magnitude of the first hyperpolarizability (βtot) is a direct measure of a molecule's NLO activity. A high β value is often associated with a small HOMO-LUMO gap, which facilitates ICT. nih.gov Calculations have shown that the NLO response can be tuned by modifying the molecular structure, for example, by adding electron-donating or electron-withdrawing groups to the π-conjugated backbone. niscpr.res.in The calculated hyperpolarizability of a candidate molecule is often compared to that of a standard NLO material like urea (B33335) to gauge its potential for practical applications. niscpr.res.in

Table 2: Calculated NLO Properties for Representative Organic Molecules This table shows examples of computationally derived NLO parameters for organic molecules, demonstrating the type of data used to assess their potential as NLO materials. Values are illustrative and depend on the specific molecule and level of theory.

| Property | Symbol | Description | Typical Calculated Value (a.u.) | Significance for NLO |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | 1 - 10 Debye | Influences molecular packing and bulk NLO properties. |

| Average Polarizability | <α> | The average linear response of the molecular electron cloud to an electric field. | 100 - 500 | Related to the refractive index of the material. |

| First Hyperpolarizability | βtot | The first-order nonlinear response of the molecule to an intense electric field. | 10³ - 10⁵ | Determines the efficiency of second-harmonic generation and other second-order NLO effects. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Indenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov This method is a cornerstone of modern drug discovery and design, as it allows for the prediction of a compound's activity based on its molecular structure, thereby guiding the synthesis of more potent analogues. nih.govnih.gov

For indenone and related indanone derivatives, QSAR models have been developed to predict their inhibitory activities against various biological targets, such as acetylcholinesterase (AChE) or protein kinases like Casein Kinase II (CK2). nih.govresearchgate.netnih.gov The fundamental principle of QSAR is that the variations in the biological activity within a congeneric series of molecules are dependent on the variations in their structural properties. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of indenone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., LogP, molar refractivity). researchgate.net

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of descriptors to the biological activity. acs.org

Validation: The statistical significance and predictive power of the model are rigorously assessed. Internal validation is often done using cross-validation (e.g., leave-one-out), yielding a cross-validated correlation coefficient (q²). External validation on the test set confirms the model's ability to predict the activity of new compounds. A reliable QSAR model should have high values for both the correlation coefficient (r²) and q². nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. nih.govresearchgate.net These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or other fields would likely enhance or diminish biological activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Models for Indenone Derivatives This table lists descriptors frequently employed in QSAR studies of indenone-like structures to correlate chemical features with biological activity.

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | LUMO Energy | Electron-accepting ability of the molecule. |

| Electronic | Gibbs Free Energy (G) | Thermodynamic stability. |

| Steric/Topological | Diameter | Molecular size and shape. |

| Steric/Topological | Molecular Topological Index | Branching and connectivity of the molecular graph. |

| Physicochemical | LogP | Lipophilicity or hydrophobicity of the molecule. |

| Physicochemical | Molar Refractivity | Molar volume and polarizability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov It is a critical tool in structure-based drug design, providing insights into the binding mode, affinity, and specificity of potential inhibitors like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one. nih.govnih.gov

The primary goal of molecular docking is to model the ligand-protein complex at an atomic level. This allows researchers to characterize the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the complex. nih.gov The process involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity (often as a binding energy in kcal/mol) for each pose. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For indenone derivatives, docking studies have been used to explore their binding modes with enzymes like acetylcholinesterase, helping to explain their inhibitory mechanism. nih.gov The simulation begins with the three-dimensional structures of the ligand and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). Software like AutoDock Vina is commonly used to perform the docking calculations. nih.gov

The results of a docking simulation are typically visualized in both 2D and 3D, showing the specific amino acid residues in the active site that interact with the ligand. nih.gov This information is invaluable for:

Validating experimental findings: Docking can provide a structural basis for observed biological activity.

Guiding lead optimization: By understanding which parts of the ligand are crucial for binding, chemists can design modifications to improve potency and selectivity. nih.gov

Virtual screening: Docking can be used to screen large libraries of compounds to identify potential new inhibitors.

To enhance the reliability of the predictions, docking results are sometimes followed by more computationally intensive molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time to assess its stability. researchgate.net

Table 4: Key Outputs of a Molecular Docking Simulation This table outlines the primary results obtained from a typical molecular docking study and their significance in drug design.

| Output | Description | Unit | Significance |

| Binding Energy/Score | An estimation of the binding affinity between the ligand and the protein. | kcal/mol | Predicts the strength of the interaction; lower values are generally better. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | N/A | Reveals the geometry of the ligand-receptor complex. |

| Intermolecular Interactions | A detailed list of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues. | N/A | Explains the structural basis for binding and provides targets for chemical modification. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand and a reference conformation. | Ångströms (Å) | Used to assess the accuracy and reproducibility of the docking protocol. |

Investigations into Molecular Mechanisms of Action of Indenone Derivatives in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

While direct enzymatic inhibition data for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is not extensively available, studies on analogous indenone structures provide a framework for understanding its potential as an enzyme inhibitor. Research has highlighted the ability of the indenone scaffold to interact with various enzymes, suggesting that derivatives like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one may also exhibit inhibitory activities.

For instance, a class of 2-chloro-3-amino indenone derivatives has been identified as inhibitors of the Fe(II)/2-oxoglutarate-dependent dioxygenase enzyme AlkB, which is involved in DNA dealkylation repair. nih.gov This indicates that the chloro-substituted indenone core can serve as a pharmacophore for enzyme inhibition. One particular compound from this series, a 2-chloro-3-amino indenone derivative, was found to be an effective inhibitor of AlkB, and its mode of interaction and kinetic parameters were determined. nih.gov

Furthermore, other substitutions on the indanone ring have been shown to confer inhibitory activity against different enzymes. For example, C6-substituted 1-indanones have been identified as potential selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. beilstein-journals.org

Molecular modeling and kinetic studies of indenone derivatives suggest that their inhibitory action often involves interactions with the enzyme's active site. For the 2-chloro-3-amino indenone derivative that inhibits AlkB, the binding affinity and mode of interaction were characterized, revealing how this class of compounds can occupy the active site and interfere with the enzyme's function. nih.gov

Computational docking studies on various pharmacologically active molecules, though not specifically on 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, illustrate a common mechanism where ligands bind within a well-defined pocket of the target protein. nih.gov These interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methoxy (B1213986) and chloro substituents on the 6-Chloro-2-methoxy-2,3-dihydroinden-1-one molecule would be expected to play a significant role in dictating its binding orientation and affinity within an enzyme's active site.

The specificity of enzyme inhibition by small molecules is determined by interactions with key amino acid residues in the active site. In the case of adenosine (B11128) A1 receptor antagonists, which share some structural similarities with indenone derivatives in terms of being heterocyclic compounds, molecular modeling has identified key histidine residues as being crucial for ligand coordination. nih.govnih.gov While this is a receptor and not an enzyme, the principles of molecular recognition are similar.

For indenone derivatives, the planarity of the fused ring system, combined with the electronic properties of the substituents, are key structural motifs for inhibition. The chlorine atom at the 6-position of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule and potentially form halogen bonds or other specific interactions with active site residues. The methoxy group at the 2-position can act as a hydrogen bond acceptor and its conformational flexibility can be important for optimal fitting within the binding pocket.

Receptor Modulation Studies in Controlled In Vitro Systems

The indenone scaffold is also a promising framework for the development of receptor modulators. Studies on methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have demonstrated their potential as antagonists for the adenosine A1 and A2A receptors. nih.gov

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. In a study of methoxy-substituted 2-benzylidene-1-indanone derivatives, the affinities for rat A1 and A2A adenosine receptors were determined using radioligand competition experiments. nih.gov This study revealed that certain substitutions on the indanone ring system led to compounds with nanomolar affinity for these receptors. nih.gov

For example, a compound with a C4-methoxy substitution on the indanone ring and a meta-hydroxy substitution on the benzylidene ring (compound 2c in the study) exhibited a Kᵢ of 41 nM for the A1 receptor and 97 nM for the A2A receptor. nih.gov Another derivative with a C4-methoxy group on the indanone ring and meta- and para-dihydroxy substitutions on the benzylidene ring (compound 2e ) showed Kᵢ values of 42 nM and 78 nM for the A1 and A2A receptors, respectively. nih.gov These findings highlight the potential of methoxy-substituted indenones to act as potent receptor ligands.

| Compound | Substitutions | A1 Receptor Kᵢ (nM) | A2A Receptor Kᵢ (nM) |

|---|---|---|---|

| 2c | C4-OCH₃ on indanone ring, 3'-OH on benzylidene ring | 41 | 97 |

| 2e | C4-OCH₃ on indanone ring, 3',4'-diOH on benzylidene ring | 42 | 78 |

Adenosine receptors are G-protein coupled receptors (GPCRs), and their activation or inhibition modulates downstream signaling pathways, primarily by affecting the levels of cyclic AMP (cAMP). nih.gov Antagonists of the A1 receptor are expected to block the adenosine-mediated inhibition of adenylyl cyclase, thereby preventing a decrease in cAMP levels. Conversely, A2A receptor antagonists would block the adenosine-mediated stimulation of adenylyl cyclase, preventing an increase in cAMP levels.

While specific downstream signaling data for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is not available, the characterization of related methoxy-substituted 2-benzylidene-1-indanones as A1 antagonists suggests that they would likely modulate adenylyl cyclase activity. nih.gov Further in vitro assays, such as cAMP accumulation assays in cell lines expressing the target receptors, would be necessary to confirm the functional effects of these compounds on downstream signaling.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indenone derivatives, SAR studies have provided valuable insights into the structural requirements for receptor affinity and enzyme inhibition.

In the study of methoxy-substituted 2-benzylidene-1-indanone derivatives as adenosine receptor antagonists, several key SAR points were established. It was found that a methoxy group at the C4-position of the indanone ring was preferable to a hydroxyl group for A1 and A2A receptor affinity. nih.gov The position of the methoxy group on the indanone ring was also shown to be a critical determinant of affinity. nih.gov

Furthermore, the substitutions on the benzylidene ring played a significant role in modulating the affinity for both receptor subtypes. The presence of hydroxy groups at the meta and para positions of the benzylidene ring, in combination with a C4-methoxy group on the indanone ring, resulted in high affinity for both A1 and A2A receptors. nih.gov

These findings suggest that for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, the presence and position of both the chloro and methoxy groups are likely to be critical for its molecular interaction profile. The chloro group at the 6-position could influence receptor binding through steric and electronic effects, potentially interacting with specific residues in the binding pocket. The 2-methoxy group, while not part of the aromatic system, can influence the conformation of the five-membered ring and participate in hydrogen bonding.

| Structural Feature | Observed Effect on Biological Activity | Reference |

|---|---|---|

| C4-Methoxy substitution on indanone ring | Preferred over C4-hydroxyl for adenosine A1/A2A receptor affinity | nih.gov |

| C6-Substitution on indanone ring | Potential for selective MAO-B inhibition | beilstein-journals.org |

| 2-Chloro-3-amino substitution on indenone ring | Inhibition of DNA repair enzyme AlkB | nih.gov |

| Substitutions on the benzylidene ring (in 2-benzylidene-1-indanones) | Modulates affinity for adenosine A1 and A2A receptors | nih.gov |

Correlation of Structural Modifications with In Vitro Activity

The in vitro activity of indenone derivatives is significantly influenced by the nature and position of substituents on both the aromatic ring and the five-membered cyclopentanone (B42830) ring. While direct experimental data for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is limited in the public domain, structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how the chloro and methoxy groups at the 6- and 2-positions, respectively, likely modulate its biological effects.

The presence of a chloro group at the 6-position of the indanone core is anticipated to have a profound impact on the molecule's electronic properties and its ability to interact with biological targets. Generally, halogen substituents are electron-withdrawing and can influence the acidity of neighboring protons and the reactivity of the carbonyl group. In broader studies of indenone derivatives, the introduction of electron-withdrawing groups on the benzene (B151609) ring has been shown to have varied effects depending on the biological target. For instance, in a series of 2-benzylidene-1-indanone derivatives evaluated for anti-inflammatory activity, compounds with electron-withdrawing substituents on the benzylidene ring exhibited weak or no activity. scienceopen.com This suggests that for certain targets, an electron-rich aromatic system may be favorable for activity.

Conversely, the methoxy group at the 2-position introduces both steric bulk and electronic effects directly adjacent to the carbonyl function. A methoxy group can act as a hydrogen bond acceptor and its presence can influence the conformation of the five-membered ring. Studies on other substituted indanones have highlighted the importance of substitution at this position. For example, ortho-methoxyphenyl substituted indanone acetic acid derivatives have demonstrated notable antifungal activity. This indicates that the methoxy substitution can contribute positively to the bioactivity profile.

The interplay between the electron-withdrawing chloro group on the aromatic ring and the electronic influence of the methoxy group on the cyclopentanone ring likely results in a unique electronic distribution within "6-Chloro-2-methoxy-2,3-dihydroinden-1-one," which in turn dictates its interaction with specific molecular targets.

To illustrate the impact of substitutions on the in vitro activity of indenone derivatives, the following table summarizes findings from related compounds:

| Compound Series | Substitution Pattern | Observed In Vitro Activity |

| 2-Benzylidene-1-indanone Derivatives | Electron-withdrawing groups on the benzylidene ring | Weak or no anti-inflammatory activity |

| Indanone Acetic Acid Derivatives | Ortho-methoxyphenyl substitution | Good antifungal activity |

| Dihydro-1H-indene Derivatives | Electron-donating groups on the B ring | More potent antiproliferative activity |

Rational Design Principles for Modulating Molecular Interactions

The rational design of derivatives of "6-Chloro-2-methoxy-2,3-dihydroinden-1-one" can be guided by established principles of medicinal chemistry, leveraging the existing structural features to enhance potency, selectivity, and other desirable in vitro properties.

Modification of the 6-Chloro Substituent: The chloro group at the 6-position serves as a key vector for modification. Replacing it with other halogen atoms (e.g., fluorine, bromine) would systematically alter the electronic and steric properties of the aromatic ring, which could fine-tune interactions with a target protein. Furthermore, this position is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. For example, replacing the chloro group with small alkyl, alkoxy, or amino groups could probe the steric and electronic requirements of a binding pocket.

Exploration of the 2-Methoxy Group: The methoxy group at the 2-position is another critical handle for rational design. Its replacement with larger alkoxy groups could explore potential hydrophobic pockets in a target's active site. Alternatively, converting the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, which could lead to new and potentially stronger interactions with the target. The stereochemistry at this position, if applicable in derivatives, would also be a crucial factor to investigate.

Bioisosteric Replacements: A key strategy in rational drug design is the use of bioisosteres to improve properties. For the chloro group, bioisosteres such as a trifluoromethyl group could be considered to enhance metabolic stability and lipophilicity. For the methoxy group, bioisosteric replacements like an ethyl group (for size and lipophilicity) or a small amide fragment could be explored to introduce different electronic and hydrogen bonding capabilities.

The following table outlines potential design strategies and their rationales for modifying the "6-Chloro-2-methoxy-2,3-dihydroinden-1-one" scaffold:

| Design Strategy | Rationale | Potential Outcome |

| Varying the 6-substituent (e.g., F, Br, alkyl, alkoxy) | Modulate electronic and steric properties of the aromatic ring. | Improved binding affinity and selectivity. |

| Modifying the 2-alkoxy group (e.g., ethoxy, propoxy) | Probe for hydrophobic interactions in the binding site. | Enhanced potency and lipophilicity. |

| Introducing a 2-hydroxyl group | Introduce a hydrogen bond donor. | Formation of new, stabilizing interactions with the target. |

| Bioisosteric replacement of the 6-chloro group (e.g., CF3) | Enhance metabolic stability and lipophilicity. | Improved pharmacokinetic profile. |

| Derivatization of the 3-position | Explore additional interaction points within the target. | Increased molecular complexity and potential for new binding modes. |

By systematically applying these design principles and correlating the resulting structural changes with in vitro activity, it is possible to develop novel indenone derivatives with tailored molecular interactions and improved biological profiles.

Applications of Indenone Derivatives in Materials Science and Specialty Chemistry

Precursors in Complex Organic Synthesis

The unique structural features of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one make it a versatile precursor in the synthesis of more complex molecules, including analogs of natural products and novel heterocyclic systems.

Synthesis of Natural Product Analogs

While direct synthesis of natural products using 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is not extensively documented, the synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products like Graphislactone G and Palmariols A and B has been achieved through palladium-mediated intramolecular aryl-aryl coupling reactions. nih.govresearchgate.net This highlights the utility of chloro-substituted aromatic compounds in the construction of complex, biologically active natural product skeletons. The indenone core, in a broader sense, is a recognized scaffold in the synthesis of various natural product analogs.

Development of Novel Heterocyclic Systems

Indenone derivatives are valuable starting materials for the creation of new heterocyclic compounds. The reactivity of the ketone and the potential for functionalization of the aromatic ring allow for the construction of fused ring systems. While specific examples detailing the use of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one in the development of novel heterocyclic systems are not prevalent in the literature, the general reactivity of indenones suggests its potential in this area.

Role in Polymer Science and Functional Materials

The electronic and structural properties of indenone derivatives have led to their exploration in the field of polymer science and functional materials.

Monomer or Intermediate in Polymerization Processes

Currently, there is limited direct evidence of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one being utilized as a monomer in polymerization processes. However, the broader class of indenone derivatives has been investigated for such applications.

Contribution to Electronic Properties of Organic Materials (e.g., OLEDs)

Exploration in Agrochemical Research

There is evidence suggesting the exploration of compounds structurally similar to 6-Chloro-2-methoxy-2,3-dihydroinden-1-one in the field of agrochemical research. A Chinese patent describes the synthesis of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone as an important intermediate in the production of the green insecticide indoxacarb. google.com This indicates that chloro-substituted indanone derivatives are valuable precursors for the synthesis of agrochemicals. The structural similarity suggests that 6-Chloro-2-methoxy-2,3-dihydroinden-1-one could also be a relevant building block in the development of new crop protection agents.

Intermediate for Herbicide or Pesticide Synthesis

The synthesis of novel herbicides and pesticides often involves chlorinated organic intermediates. While there is extensive research on the development of new herbicidal compounds, a direct link to 6-Chloro-2-methoxy-2,3-dihydroinden-1-one as a precursor or intermediate is not established in the available literature. For instance, studies on optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives have explored their potential herbicidal activity, but these are structurally distinct from the indenone . researchgate.net Similarly, the discovery of 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives as novel herbicidal leads does not involve the use of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one. mdpi.com

Modulators of Plant Physiological Processes

The interaction of chemical compounds with plant biology is a significant area of agricultural research. However, there is no available data to suggest that 6-Chloro-2-methoxy-2,3-dihydroinden-1-one has been investigated for its role in modulating plant physiological processes.

Studies on Energetic Properties of Indanone Analogs

The energetic properties of chemical compounds are crucial for understanding their stability and potential applications in areas such as propellants and explosives. The following sections were intended to detail these properties for indanone analogs related to 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, but no specific studies were found.

Fundamental Combustion Characteristics

An examination of scientific databases and literature did not yield any studies on the fundamental combustion characteristics of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one or its close analogs. This includes a lack of data on parameters such as heat of combustion, ignition delay, and flame temperature.

Structure-Energetic Property Correlations (Theoretical)

Theoretical studies that correlate the structure of a compound with its energetic properties are valuable for predictive modeling. However, no such theoretical investigations or computational chemistry studies concerning the energetic properties of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one could be located in the public domain.

Advanced Analytical Methodologies for Detection and Quantification of Indenone Compounds

Chromatographic Techniques for Separation and Isolation

Chromatography is a fundamental analytical technique used to separate the components of a mixture. azom.comlibretexts.org The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. teledynelabs.com For indenone compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used separation techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally unstable compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of analytes is determined by their relative affinities for the stationary phase and solubility in the mobile phase.

For a compound like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, a reversed-phase HPLC setup is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.gov Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. The addition of modifiers to the mobile phase can optimize the separation. A photodiode array (PDA) or UV-Vis detector is commonly used for detection, set to a wavelength where the indenone chromophore exhibits maximum absorbance. nih.gov An HPLC method developed for analyzing the energetic material 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) demonstrated that optimal separation could be achieved with a methanol-to-water ratio of 70:30 at a flow rate of 0.5 mL/min, significantly reducing analysis time while ensuring accuracy. mdpi.com

Table 1: Illustrative HPLC Parameters for Indenone Compound Analysis

| Parameter | Setting |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient to 40 °C |

| Injection Volume | 5 - 20 µL |

| Detector | UV-Vis or Photodiode Array (PDA) at 226 nm and 271 nm |

This table represents typical starting conditions for method development for a substituted indenone based on methods for similar aromatic compounds.

Gas Chromatography (GC) is an analytical technique ideal for separating and analyzing volatile and thermally stable compounds. azom.commonadlabtech.com A sample is vaporized and introduced into the head of a chromatographic column by a carrier gas (mobile phase), such as helium or nitrogen. libretexts.org The components are separated based on their boiling points and interaction with the stationary phase coating the column. azom.com For a semi-volatile compound like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, GC analysis is feasible. A non-polar or mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) is often used. The unique time it takes for a compound to pass through the column and reach the detector is known as its retention time, which helps in its identification. truman.edu

When dealing with highly complex samples containing numerous halogenated compounds, conventional GC may not provide sufficient resolution. gcms.cz In such cases, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers vastly superior separation power. unito.it This technique uses two different columns connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid, secondary separation. unito.it This results in a structured two-dimensional chromatogram with significantly enhanced peak capacity and resolution. gcms.cz GCxGC is particularly effective for separating classes of halogenated contaminants, such as polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs), from complex environmental extracts in a single analysis, often eliminating the need for extensive sample fractionation. gcms.czazom.com This approach can also reveal non-targeted halogenated compounds that might be hidden in a one-dimensional analysis. gcms.cz

Mass Spectrometry Hyphenated Techniques for Identification and Quantification

While chromatography separates compounds, mass spectrometry (MS) provides powerful identification and quantification capabilities by measuring the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com The coupling of chromatographic techniques with MS creates a highly sensitive and selective analytical system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex biological matrices like plasma, urine, or tissue extracts. nih.govnih.gov After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the protonated molecule of the target compound ([M+H]+) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in the presence of co-eluting matrix components. nih.gov A significant challenge in LC-MS/MS is the potential for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the target analyte, affecting accuracy. nih.gov These effects must be carefully evaluated and managed during method validation. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ |

| Product Ions (Q3) | Specific fragment ions resulting from collision-induced dissociation |

| Collision Gas | Argon or Nitrogen |

| Dwell Time | 50 - 100 ms |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This table outlines the typical parameters that would be optimized during the development of a quantitative LC-MS/MS method for the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a definitive method for identifying volatile and semi-volatile organic compounds. teledynelabs.commdpi.com As separated compounds elute from the GC column, they enter the MS ion source where they are fragmented by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "chemical fingerprint," that can be compared against spectral libraries for positive identification. monadlabtech.com GC-MS is a foundational technique in environmental analysis for monitoring pollutants like chlorinated hydrocarbons in water and air. nih.govunt.edu For compounds that are not sufficiently volatile or have poor chromatographic properties, derivatization can be employed to make them more amenable to GC-MS analysis.

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, especially for complex samples where the target analyte is present at low concentrations. chromatographyonline.com The primary goals are to remove interfering matrix components, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. The two most common techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a classic separation method based on the differential solubility of a compound between two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org The sample is mixed with both solvents, and the target analyte partitions into the solvent in which it is more soluble. scioninstruments.comyoutube.com By adjusting the pH of the aqueous phase, the charge state of acidic or basic compounds can be modified, thereby altering their solubility and enabling selective extraction. libretexts.org

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that uses a solid sorbent material, packed into a cartridge or disk, to isolate analytes from a liquid sample. epa.gov The sample is passed through the sorbent, which retains the target analyte. Interfering compounds are then washed away, and the purified analyte is eluted with a small volume of a strong organic solvent. epa.gov For chlorinated compounds in aqueous samples, reversed-phase sorbents like C18 are commonly used. nih.gov SPE offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and easier automation. researchgate.net

Table 3: Comparison of Common Extraction Techniques

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. wikipedia.org | Simple, widely applicable. | Initial cleanup of complex mixtures, extraction from aqueous samples. scioninstruments.com |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent followed by selective elution. epa.gov | High recovery, high concentration factor, low solvent use, can be automated. | Extraction of chlorinated pesticides from water, purification of analytes from biological fluids. nih.govresearchgate.net |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most widely used sample preparation techniques for the isolation and concentration of organic compounds from complex mixtures. nih.gov The choice between SPE and LLE depends on factors such as the physicochemical properties of the analyte, the nature of the sample matrix, the required level of selectivity, and the desired concentration factor.

Liquid-Liquid Extraction (LLE) is a traditional extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. The efficiency of LLE is governed by the partition coefficient of the analyte between the two phases. For indenone compounds, which are often semi-polar, a suitable organic solvent must be selected to achieve efficient extraction from aqueous matrices. Multiple extractions may be performed to enhance recovery. While LLE is a versatile technique, it can be labor-intensive and consume significant volumes of organic solvents.

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. nih.gov SPE utilizes a solid sorbent material, packed in a cartridge or disk, to retain the analyte of interest from a liquid sample. The selection of the appropriate sorbent is critical and is based on the polarity and functional groups of the target indenone compound. For a substituted indenone like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, a reversed-phase sorbent (e.g., C18) would likely be effective for extraction from aqueous samples due to the compound's organic nature. The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of a strong organic solvent.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |

| Selectivity | Moderate, dependent on solvent choice | High, dependent on sorbent and solvent selection |

| Solvent Consumption | High | Low |

| Automation Potential | Limited | High |

| Typical Application for Indenones | Initial cleanup of highly contaminated samples | Trace analysis in environmental and biological samples |

Passive Sampling Techniques for Environmental Monitoring

Passive sampling is an innovative and cost-effective approach for the time-weighted average (TWA) monitoring of organic pollutants in the environment, including air and water. mostwiedzy.plresearchgate.net Unlike traditional grab sampling, which provides a snapshot of contaminant levels at a specific point in time, passive samplers continuously accumulate chemicals over an extended deployment period, offering a more representative picture of long-term pollution. kyushu-u.ac.jp This is particularly advantageous for monitoring fluctuating concentrations of indenone compounds in environmental compartments.

The fundamental principle of passive sampling is the diffusion of analyte molecules from the sampling medium (e.g., water or air) to a collecting medium or sorbent within the sampler, driven by a concentration gradient. mostwiedzy.plresearchgate.net The uptake of the analyte is governed by Fick's first law of diffusion. Various types of passive samplers are available, with the choice depending on the target analytes and the sampling environment. For semi-polar indenone compounds in aqueous environments, samplers containing a hydrophobic sorbent phase are suitable.

The amount of an indenone compound accumulated in a passive sampler over time can be used to calculate its TWA concentration in the environment. This requires knowledge of the sampler's uptake rate for the specific compound, which can be determined through calibration experiments. kyushu-u.ac.jp Passive sampling offers several benefits for the environmental monitoring of indenone compounds, including simplicity of deployment, no requirement for power, and the ability to achieve low detection limits through analyte pre-concentration. researchgate.netresearchgate.net

| Feature | Description |

|---|---|

| Sampling Principle | Diffusion-based accumulation of analytes over time. mostwiedzy.pl |

| Measurement Type | Time-Weighted Average (TWA) concentration. researchgate.net |

| Advantages | Cost-effective, simple, no power required, provides long-term average concentrations. researchgate.netkyushu-u.ac.jp |

| Considerations | Requires calibration to determine uptake rates for specific indenone compounds. kyushu-u.ac.jp |

| Environmental Applications | Monitoring of indenone compounds in surface water, groundwater, and ambient air. mostwiedzy.pl |

Development of Robust Analytical Standards and Reference Materials

The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental to the development and validation of robust and reliable analytical methods for the quantification of indenone compounds. These materials are essential for instrument calibration, quality control, and ensuring the accuracy and comparability of analytical data.

An analytical standard is a highly purified compound that is used to create calibration curves and to identify and quantify the target analyte in a sample. For a specific compound like 6-Chloro-2-methoxy-2,3-dihydroinden-1-one, a well-characterized analytical standard with a known purity is necessary for accurate quantification.

Reference materials are substances with one or more sufficiently homogeneous and well-established property values to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. Certified reference materials are reference materials characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The development of robust analytical standards for substituted indenones involves several key steps:

Synthesis and Purification: The target indenone compound is synthesized and then purified using techniques such as recrystallization and chromatography to achieve a high degree of purity.

Structural Characterization: The chemical structure of the purified compound is unequivocally confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the standard is determined using methods such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., an Evaporative Light Scattering Detector) or quantitative NMR (qNMR).

The lack of commercially available, certified reference materials for many specific substituted indenone compounds can pose a significant challenge for analytical laboratories. In such cases, laboratories may need to synthesize and characterize their own standards, which requires significant expertise and resources. The development and dissemination of well-characterized reference materials for a broader range of indenone compounds are crucial for improving the quality and reliability of analytical data in research and monitoring programs.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-methoxy-2,3-dihydroinden-1-one?

Methodological Answer:

- Starting Material : 6-Chloro-2,3-dihydro-1H-inden-1-one is a common precursor. For example, it can undergo esterification with 2-methylallyl groups in the presence of catalysts to yield derivatives (e.g., 74% yield achieved via carboxylation) .

- Reagents and Conditions : Use anhydrous solvents (e.g., ethyl acetate/pentane mixtures) for purification, and monitor reactions via TLC (Rf = 0.3). Crystallization at controlled temperatures (e.g., 71.5–73.7°C) ensures purity .

- Functionalization : Halogenation (Cl/Br) or methoxy-group retention requires careful stoichiometric control to avoid over-substitution .

Q. How should researchers handle and store 6-Chloro-2-methoxy-2,3-dihydroinden-1-one safely?

Methodological Answer: